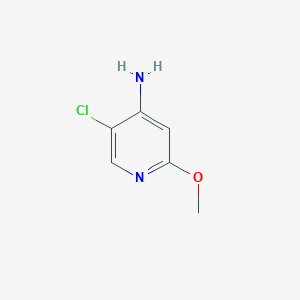

4-氨基-5-氯-2-甲氧基吡啶

描述

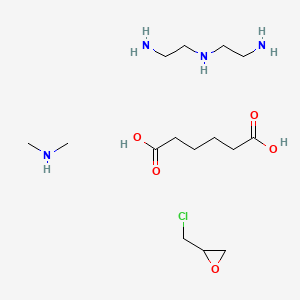

4-Amino-5-chloro-2-methoxypyridine is a chemical compound that is part of the pyridine family, which is a class of organic compounds with a heterocyclic aromatic ring structure. Pyridines are known for their basicity and nucleophilicity due to the nitrogen atom in the ring. The specific substitutions on the pyridine ring, such as the amino group at the 4-position, the chloro group at the 5-position, and the methoxy group at the 2-position, can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of substituted pyridines can be complex due to the need for regioselective functionalization of the pyridine ring. While the provided papers do not directly describe the synthesis of 4-amino-5-chloro-2-methoxypyridine, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy involves a multi-step process starting from 2,6-dichloropyridine, which includes substitution, nitration, ammoniation, and oxidation steps to introduce the desired functional groups onto the pyridine ring . This suggests that a similar approach could be used for the synthesis of 4-amino-5-chloro-2-methoxypyridine, with appropriate modifications to the starting materials and reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a six-membered ring with one nitrogen atom. The substitution pattern on the ring can influence the molecular geometry and the electronic distribution within the molecule. In the case of 4-amino-5-chloro-2-methoxypyridine, the amino and methoxy groups are electron-donating, while the chloro group is electron-withdrawing. This can lead to an interesting interplay of electronic effects that can influence the molecule's reactivity. The paper discussing crystalline adducts of substituted salicylic acids with 4-aminopyridine highlights the importance of hydrogen bonding and other non-covalent interactions in the formation of complex solid forms . These interactions are crucial in determining the molecular conformation and packing in the solid state.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is largely influenced by the substituents attached to the ring. The amino group is a reactive site for forming bonds with electrophiles, while the methoxy group can participate in nucleophilic substitution reactions. The presence of a chloro substituent can also facilitate further chemical transformations, such as nucleophilic aromatic substitution. The paper on the synthesis of a pyrimidine derivative demonstrates the reactivity of an amino-substituted pyrimidine towards acetylation and the formation of Schiff bases with primary and heterocyclic amines . This indicates that 4-amino-5-chloro-2-methoxypyridine could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-chloro-2-methoxypyridine would be influenced by its functional groups. The amino group can contribute to higher solubility in water due to its ability to form hydrogen bonds, while the chloro and methoxy groups can affect the compound's polarity and boiling point. The exact properties would need to be determined experimentally, but the synthesis paper provides an overall yield of 60.6% for a related compound, which suggests that the synthesis of 4-amino-5-chloro-2-methoxypyridine could be reasonably efficient . The crystalline adducts paper also implies that the compound could form various solid-state structures depending on the conditions and interactions with other molecules .

科学研究应用

神经药理学研究

4-氨基-5-氯-2-甲氧基吡啶及其衍生物已在各种神经药理学研究中得到探索。例如,含有 4-氨基-5-氯-2-甲氧基吡啶部分的化合物已被合成并评估其作为 5-羟色胺 4 (5-HT4) 受体激动剂的潜力,在动物模型中显示出增强胃动力和胃排空的显着效果 (Suzuki 等人,1998)。另一项研究重点研究了 4-氨基吡啶衍生物在小鼠中的分布,显示在胆碱能支配的分泌器官中密集积累,这表明在研究胆碱能系统功能中具有潜在应用 (Berger 等人,1989)。

合成和抗肠道线虫活性

研究还深入到苯并萘啶衍生物的合成中,包括那些含有 4-氨基-5-氯-2-甲氧基吡啶结构的衍生物,以探索它们的抗肠道线虫活性。一项研究表明,此类化合物在体内表现出显着的驱虫效果,表明有可能开发新的抗肠道药物 (Duan 等人,2011)。

认知能力增强

在空间学习和记忆的大鼠模型中研究了新型的选择性 5-HT4 受体配体的作用,包括那些基于 4-氨基-5-氯-2-甲氧基吡啶框架的配体。这些化合物,如 RS 67333,在逆转认知能力下降方面显示出潜力,支持 5-HT4 受体在学习和记忆过程中的作用 (Fontana 等人,1997)。

抗精神病活性

在精神病学领域,对 N,N-二取代乙二胺的苯甲酰胺和相关化合物,包括那些具有 4-氨基-5-氯-2-甲氧基吡啶结构的化合物,进行了研究以评估其抗精神病活性。这些化合物已显示出对大鼠刻板行为的抑制作用,表明在开发治疗精神病的药物中具有潜在应用 (Iwanami 等人,1981)。

增强抗肿瘤活性

4-氨基-5-氯-2-甲氧基吡啶衍生物与其他治疗剂的组合已被研究用于增强抗肿瘤活性。例如,使用二氢嘧啶脱氢酶的有效抑制剂 5-氯-2,4-二羟基吡啶已被证明可以增强氟嘧啶的抗肿瘤活性,表明在癌症治疗中具有协同作用 (Takechi 等人,2002)。

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that sm cross-coupling reactions, in which similar compounds are used, play a significant role in the synthesis of various organic compounds .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it could contribute to the formation of carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

未来方向

属性

IUPAC Name |

5-chloro-2-methoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWQQXAMSSCSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704594 | |

| Record name | 5-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

719305-30-3 | |

| Record name | 5-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)